Methyl chlorodithioformate

Catalog No.
S1518834
CAS No.
16696-91-6
M.F
C2H3ClS2
M. Wt
126.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl chlorodithioformate

CAS Number

16696-91-6

Product Name

Methyl chlorodithioformate

IUPAC Name

methyl chloromethanedithioate

Molecular Formula

C2H3ClS2

Molecular Weight

126.6 g/mol

InChI

InChI=1S/C2H3ClS2/c1-5-2(3)4/h1H3

InChI Key

CRPQEIZIDRUDJK-UHFFFAOYSA-N

SMILES

CSC(=S)Cl

Canonical SMILES

CSC(=S)Cl

Synthesis of Thionoesters:

MCT serves as a valuable reagent for the synthesis of thionoesters, a class of organic compounds containing a thiocarbonyl group (C=S). Thionoesters exhibit unique reactivity and are used as starting materials or intermediates in various organic transformations. MCT offers a convenient approach to prepare thionoesters through its reaction with organomagnesium compounds []. This method provides good yields and avoids limitations associated with other techniques, such as using imidates or dithioacids [].

Exploration of Reaction Mechanisms:

The solvolysis (reaction with a solvent) of MCT has been studied to understand reaction mechanisms and solvent effects. Researchers have investigated the influence of solvent polarity and ionizing power on the rate of MCT solvolysis []. These studies provide insights into the behavior of similar compounds and help refine models for predicting reaction rates.

Development of Synthetic Strategies:

MCT's reactivity has been explored in the development of new synthetic strategies. For example, a two-stage, one-pot method for preparing thionoesters utilizes MCT as a key component []. This approach offers advantages over existing methods, such as ease of use and the accessibility of starting materials.

Methyl chlorodithioformate is a chemical compound with the molecular formula C2H4Cl2O2S2\text{C}_2\text{H}_4\text{Cl}_2\text{O}_2\text{S}_2 and is classified as a dithioester. It is characterized by its pungent odor and is typically encountered as a colorless to pale yellow liquid. Methyl chlorodithioformate is notable for its reactivity and potential hazards, particularly its corrosive nature and toxicity upon exposure.

  • Hydrolysis: When exposed to water, it hydrolyzes to form methanol, hydrochloric acid, and carbon dioxide. This reaction can be exothermic and may produce hazardous gases, including hydrogen chloride .
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with azide ions in aqueous acetone, forming various products depending on the conditions .
  • Reactions with Grignard Reagents: It reacts with Grignard reagents to yield products such as dimethyl trithiocarbonate under controlled conditions .

Methyl chlorodithioformate exhibits significant biological activity primarily due to its toxicity. It is highly corrosive and can cause severe irritation to the skin, eyes, and respiratory tract upon exposure. Inhalation of vapors can lead to pulmonary edema, while ingestion poses serious health risks. Due to its toxicological profile, it is crucial to handle this compound with extreme caution .

The synthesis of methyl chlorodithioformate can be achieved through various methods:

  • Direct Reaction with Chlorine: The compound can be synthesized by reacting carbon disulfide with methyl chloroformate in the presence of a base.
  • From Dithiocarbamate Precursors: Methyl chlorodithioformate can also be derived from the reaction of dithiocarbamate salts with methyl iodide or similar alkylating agents.
  • Using Phosgene: Another method involves the reaction of phosgene with methanol in the presence of sulfur compounds .

Methyl chlorodithioformate finds applications in several fields:

  • Organic Synthesis: It is utilized as a reagent for introducing dithioester functionalities into organic molecules.
  • Pesticide Production: The compound serves as an intermediate in the synthesis of certain pesticides and herbicides.
  • Pharmaceuticals: It is involved in the synthesis of biologically active compounds within medicinal chemistry .

Studies on the interactions of methyl chlorodithioformate reveal its reactivity with various nucleophiles and electrophiles. Its hydrolysis leads to the formation of toxic byproducts that necessitate careful handling. Additionally, research has shown that it can react vigorously with strong oxidizers and bases, emphasizing the need for stringent safety protocols during its use .

Several compounds share structural or functional similarities with methyl chlorodithioformate. Below are some notable examples:

Compound NameChemical FormulaKey Characteristics
Methyl chloroformateC2H3ClO2\text{C}_2\text{H}_3\text{ClO}_2Methyl ester of chloroformic acid; used in organic synthesis.
Ethyl chlorodithioformateC3H6ClO2S2\text{C}_3\text{H}_6\text{ClO}_2\text{S}_2Similar structure; used in similar applications but with ethyl group.
Propyl chlorodithioformateC4H8ClO2S2\text{C}_4\text{H}_8\text{ClO}_2\text{S}_2Analogous compound with propyl group; exhibits similar reactivity.
Dimethyl dithiocarbamateC3H6N2S2\text{C}_3\text{H}_6\text{N}_2\text{S}_2Related compound used in agricultural applications; less toxic than methyl chlorodithioformate.

Uniqueness

Methyl chlorodithioformate is unique due to its specific reactivity patterns involving nucleophilic substitution and hydrolysis that produce hazardous byproducts like hydrogen chloride gas. Its applications in organic synthesis and pesticide production further distinguish it from other similar compounds.

Methyl chlorodithioformate emerged in the mid-20th century as chemists explored sulfur analogs of carbonyl compounds. Its synthesis, first reported via the reaction of carbon disulfide with methyl iodide or phosgene, marked a breakthrough in accessing reactive thioesters. Unlike oxoesters, thioesters like methyl chlorodithioformate exhibit reduced resonance stabilization, enhancing their electrophilicity and making them indispensable in acyl transfer reactions. Early studies by Kohnstam and Queene elucidated its hydrolysis mechanisms, revealing a unimolecular (Sₙ1) pathway in aqueous acetone, distinct from the bimolecular (Sₙ2) mechanisms of chloroformates.

Contextual Positioning within Thioester Compounds

Thioesters occupy a critical niche in biochemical and synthetic processes. Methyl chlorodithioformate differentiates itself through its dual sulfur atoms, which amplify nucleophilic susceptibility at the carbonyl carbon. Comparative studies with methyl chloroformate (ClCOOCH₃) show that sulfur substitution reduces the activation energy for solvolysis by 15–20 kJ/mol, attributed to poorer orbital overlap and increased carbocation stability. This reactivity positions it as a superior acylating agent in nonpolar solvents, where traditional chloroformates exhibit sluggish kinetics.

Research Significance and Academic Interest Evolution

Recent interest in methyl chlorodithioformate centers on its role in green chemistry and pharmaceutical intermediates. Its ability to mediate neutral-condition syntheses of nitriles avoids harsh acidic or basic environments, aligning with sustainable methodologies. Additionally, kinetic studies using the Grunwald-Winstein equation have refined mechanistic understanding, showing a solvent-nucleophilicity sensitivity (l = 0.79) indicative of rearside nucleophilic solvation.

Methyl chlorodithioformate (molecular formula C₂H₃ClS₂) represents a distinctive organosulfur compound that exhibits complex nucleophilic substitution behavior [4]. The compound, with its systematic name methyl chloromethanedithioate, possesses unique structural features that significantly influence its reactivity patterns and mechanistic preferences [4]. Understanding the fundamental reaction mechanisms of this compound provides crucial insights into the broader chemistry of sulfur-containing electrophilic species.

Nucleophilic Substitution Pathways

The nucleophilic substitution reactions of methyl chlorodithioformate proceed through distinct mechanistic pathways that are fundamentally different from those observed in oxygen-containing analogues [3] [9]. These pathways are characterized by their dependence on substrate structure, nucleophile nature, and reaction conditions, leading to a complex mechanistic landscape that requires detailed examination.

Substitution Nucleophilic Unimolecular Mechanisms and Theoretical Foundations

The substitution nucleophilic unimolecular mechanism represents the primary hydrolysis pathway for methyl chlorodithioformate under specific conditions [3]. In aqueous acetone solutions, the compound undergoes first-order kinetics, indicating a unimolecular rate-determining step [3]. The theoretical foundation for this mechanism rests on the formation of an acylium ion intermediate through heterolytic cleavage of the carbon-chlorine bond [3].

The kinetic data demonstrates that methyl chlorodithioformate hydrolyzes in seventy percent aqueous acetone with a rate constant of 4.89 × 10⁻⁵ s⁻¹ at 15.2°C [3]. The activation parameters for this process reveal an activation enthalpy of 20,180 calories per mole and an activation entropy of -3.7 calories per mole per degree [3]. These thermodynamic parameters are consistent with a unimolecular mechanism where the rate-determining step involves the formation of a carbocation intermediate [3].

The theoretical framework governing this mechanism involves initial state conjugation between the sulfur atoms and the carbonyl carbon, which stabilizes the acylium ion intermediate [3]. The mesomeric effect of sulfur atoms provides significant stabilization to the developing positive charge, making the unimolecular pathway energetically favorable [3]. This stabilization contrasts sharply with oxygen-containing analogues, where the inductive effects of oxygen atoms oppose unimolecular pathways [3].

Table 1: Kinetic Data for Methyl Chlorodithioformate Hydrolysis

CompoundSolventTemperature (°C)Rate Constant × 10⁴ (s⁻¹)Activation Enthalpy (cal/mol)Activation Entropy (cal/mol·deg)
CH₃S-(CS)-Cl70% aqueous acetone12.60.247720,180-3.7
CH₃O-(CS)-ClWater14.6-24,76713.5

Substitution Nucleophilic Bimolecular Mechanisms and Bimolecular Processes

The substitution nucleophilic bimolecular mechanism becomes prominent when methyl chlorodithioformate reacts with powerful nucleophiles such as azide ions [9]. This pathway involves simultaneous bond formation and bond breaking in a concerted process, resulting in second-order kinetics that depend on both substrate and nucleophile concentrations [9].

Experimental evidence demonstrates that the reaction with azide ions in seventy percent aqueous acetone follows bimolecular kinetics with second-order rate constants ranging from 39.5 s⁻¹ M⁻¹ for the methyl derivative at 3.88°C [9]. The bimolecular nature is confirmed by the first-order dependence on azide concentration and the characteristic activation parameters [9].

The activation parameters for bimolecular azide attack reveal activation enthalpies of 7.9 kilocalories per mole for methyl chlorodithioformate and highly negative activation entropies of -35.5 calories per mole per degree [9]. These values are characteristic of bimolecular processes where two separate species must come together in the transition state, resulting in significant entropy loss [9].

The bimolecular mechanism proceeds through a transition state where the nucleophile attacks the electrophilic carbon while the leaving group departs [16]. The concerted nature of this process is supported by the absence of detectable intermediates and the stereochemical outcomes observed in related systems [16]. The high reactivity toward azide ions results from the low activation energy barrier, which more than compensates for the unfavorable entropy term [9].

Table 2: Bimolecular Rate Constants for Azide Ion Reactions

CompoundTemperature (°C)Azide Concentration (M)Second-Order Rate Constant (s⁻¹ M⁻¹)Activation Enthalpy (kcal/mol)Activation Entropy (cal/mol·deg)
C₆H₅S-(CS)-Cl3.880.18.859.4-28.8
CH₃S-(CS)-Cl3.880.139.57.9-35.5
C₂H₅S-(CS)-Cl3.880.128.2--

Concurrent Mechanistic Pathways

Methyl chlorodithioformate exhibits the remarkable ability to undergo simultaneous unimolecular and bimolecular nucleophilic substitution reactions under certain conditions [9] [22]. This concurrent operation of mechanistic pathways represents a unique feature that distinguishes this compound from simpler electrophilic species [22].

XLogP3

2.3

Dates

Modify: 2024-02-18

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